N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O5S/c1-16-15-20(10-11-21(16)24)33(30,31)27-14-4-3-5-18(27)12-13-25-22(28)23(29)26-17-6-8-19(32-2)9-7-17/h6-11,15,18H,3-5,12-14H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALFCMJHTFTUDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluoro-3-Methylbenzenesulfonyl Group: This step involves the sulfonylation of the piperidine ring using 4-fluoro-3-methylbenzenesulfonyl chloride under basic conditions.
Attachment of the Ethanediamide Moiety: The final step involves the coupling of the sulfonylated piperidine with 4-methoxyphenyl ethanediamide using suitable coupling reagents such as HATU or EDC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Material Science: It can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may also interact with neurotransmitter receptors, modulating their activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Groups
Target Compound
- Core : Piperidine
- Substituents :
- 4-Fluoro-3-methylbenzenesulfonyl group (electron-withdrawing, enhances stability).
- Ethanediamide linker (provides hydrogen-bonding capacity).
- 4-Methoxyphenyl group (electron-donating, modulates lipophilicity).
Similar Compounds:
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ()
- Core : Piperazine (vs. piperidine in target).
- Substituents :
- 4-Methylbenzoyl group (less polar than sulfonyl).
- Ethanediamide linker with 4-methoxyphenyl.
- Core : Piperidine (same as target).
- Substituents :
- Butanamide (vs. ethanediamide).
- Phenylethyl group (enhances opioid receptor binding).
Patent Compound (Example 53, )
- Core : Pyrazolo[3,4-d]pyrimidine (heterocyclic).
- Substituents :
Physicochemical Properties
Notes:
Biological Activity
N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-methoxyphenyl)ethanediamide, also known as EVT-2726622, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound belongs to the class of sulfonamide derivatives, which are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The molecular formula of this compound is C22H26FN3O5S. Its structure includes:
- Piperidine ring : A six-membered ring containing nitrogen that plays a crucial role in its biological activity.
- Sulfonamide group : Known for its ability to interact with various biological targets.
- Methoxyphenyl moiety : Contributes to the compound's lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The sulfonamide group can form strong interactions with proteins, potentially inhibiting their function. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : Interaction with neurotransmitter receptors could influence neuronal signaling.
Biological Activity Studies
Research into the biological activities of this compound has revealed several promising findings:
Anticancer Activity
Studies have indicated that sulfonamide derivatives can exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Specific investigations into EVT-2726622 have shown:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound can reduce the viability of cancer cell lines.
- Mechanistic Insights : Further research is needed to elucidate the precise mechanisms through which this compound affects cancer cell metabolism.
Antimicrobial Properties
While primarily focused on anticancer activity, initial studies suggest potential antimicrobial effects consistent with other sulfonamide compounds:
- Broad-Spectrum Activity : The compound may exhibit activity against various bacterial strains, although specific data on antimicrobial efficacy is limited.
Data Table: Summary of Biological Activities
| Activity Type | Findings | References |
|---|---|---|
| Anticancer | Inhibition of tumor growth in vitro | |
| Antimicrobial | Potential broad-spectrum activity | |
| Enzyme Inhibition | Interaction with key metabolic enzymes |
Case Studies
Several case studies have investigated the biological effects of related compounds, providing a framework for understanding the potential applications of this compound:
- Study on Sulfonamide Derivatives : A comprehensive analysis highlighted the structure-activity relationship (SAR) of sulfonamides, emphasizing how modifications influence biological efficacy.
- Piperidine-Based Compounds : Research demonstrated that piperidine derivatives often show significant neuroactive properties, suggesting similar potential for EVT-2726622.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
